molecular formula C18H18F2N2O2S2 B2546942 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034465-20-6

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide

Cat. No. B2546942
CAS RN: 2034465-20-6
M. Wt: 396.47
InChI Key: MUDUEQGIKRNBOX-UHFFFAOYSA-N
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Description

The compound N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure-activity relationships, and biological evaluation of related benzenesulfonamide derivatives, which can be informative for understanding the potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is well-documented in the literature. For instance, the paper titled "Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase" describes the synthesis of related compounds and their structure-activity relationship (SAR) . Similarly, the synthesis of novel thiourea derivatives bearing a benzenesulfonamide moiety is reported, which involves the addition of isothiocyanatobenzenesulfonamide to aromatic amines . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The paper on 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides provides insights into the binding potencies of these compounds as inhibitors of carbonic anhydrase isozymes, with crystal structures determined for some of the compounds . This suggests that the molecular structure of benzenesulfonamides, including the presence of fluorine atoms and other substituents, plays a significant role in their interaction with biological targets.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can be inferred from the synthesis methods and the types of chemical reactions they undergo. For example, the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane to synthesize a benzoxazasilole derivative indicates that benzenesulfonamides can participate in reactions with various reagents to form new compounds with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The paper discussing the synthesis and screening of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides as potential antibacterial agents mentions the poor water solubility of a related compound, which is a significant factor in drug formulation and delivery . Additionally, the analysis of aliphatic amines in water after derivatization with benzenesulfonyl chloride indicates that benzenesulfonamides can be used to modify the properties of other compounds for analytical purposes .

Scientific Research Applications

Chemical Synthesis and Material Science

  • Development of Fluorescent Probes :

    • The design of reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols demonstrates the application of sulfonamide derivatives in creating sensitive detection techniques. These probes, which exploit intramolecular charge transfer pathways, have shown promising applications in environmental and biological sciences, indicating a potential for sulfonamide compounds in sensing technologies (Wang et al., 2012).
  • Anticancer and Antibacterial Activities :

    • Research on mixed-ligand copper(II)-sulfonamide complexes has shown that these compounds exhibit significant DNA binding, cleavage, and genotoxicity, highlighting their potential as anticancer agents. The sulfonamide derivative's influence on these activities suggests a role for such compounds in developing therapeutic agents (González-Álvarez et al., 2013).
  • Synthesis of Thiourea Derivatives :

    • The synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, underscores the utility of sulfonamide compounds in drug development, especially for targeting Mycobacterium tuberculosis. This work points to the structural versatility and potential medicinal applications of sulfonamide-based compounds (Ghorab et al., 2017).
  • Hydrogenolysis and Desulfurization :

    • Studies involving the hydrogenolysis of thiophene and benzothiophene to form butane and ethylbenzene by a homogeneous iridium complex illustrate the role of sulfonamide derivatives in facilitating novel chemical reactions. This research contributes to the field of catalysis and environmental chemistry, offering methods for the desulfurization of aromatic compounds (Vicic & Jones, 1997).
  • Novel Insecticides :

    • The development of flubendiamide, a novel insecticide class with unique chemical structure parts, including a sulfonylalkyl group, showcases the application of sulfonamide derivatives in creating highly effective pest control agents. This work emphasizes the potential of such compounds in agricultural sciences (Tohnishi et al., 2005).

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2S2/c1-22(2)16(13-11-25-17-9-4-3-6-12(13)17)10-21-26(23,24)18-14(19)7-5-8-15(18)20/h3-9,11,16,21H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDUEQGIKRNBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(C=CC=C1F)F)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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